molecular formula C5H3Cl2N B584776 2,3-Dichloropyridine-2-13C CAS No. 1644451-39-7

2,3-Dichloropyridine-2-13C

Cat. No.: B584776
CAS No.: 1644451-39-7
M. Wt: 148.978
InChI Key: MAKFMOSBBNKPMS-HOSYLAQJSA-N
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Description

2,3-Dichloropyridine-2-13C is a carbon-13 isotopically labeled derivative of 2,3-dichloropyridine, where the carbon atom at position 2 is replaced with the stable isotope ¹³C. This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as a tracer for studying reaction mechanisms, metabolic pathways, and molecular interactions due to its distinct isotopic signature. Its molecular formula is C₅H₃Cl₂N-¹³C, with a molecular weight of 149.00 g/mol (adjusted for isotopic substitution). The isotopic labeling minimally alters its physical properties compared to the non-labeled counterpart but significantly enhances its utility in analytical and synthetic chemistry.

Key applications include:

  • Pharmaceutical Research: As a labeled intermediate in drug synthesis to track isotopic incorporation.
  • Environmental Chemistry: For tracing degradation pathways of chlorinated pyridines.
  • Material Science: In studying electronic and structural properties of halogenated heterocycles.

Preparation Methods

Chlorination of 2,6-Dichloropyridine-2-¹³C

Catalytic Chlorination with Lewis Acids

The most industrially viable method involves chlorinating 2,6-dichloropyridine-2-¹³C using Lewis acid catalysts (e.g., FeCl₃, AlCl₃) under controlled conditions . Chlorine gas is introduced at 100–200°C, selectively substituting the 3-position hydrogen to yield 2,3,6-trichloropyridine-2-¹³C. Subsequent hydrogenation removes the 6-position chlorine, producing 2,3-dichloropyridine-2-¹³C with 94% yield .

Key Parameters

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading0.01–0.5 mol eq FeCl₃Higher loadings reduce side products
Temperature120–140°C>140°C promotes over-chlorination
Chlorine Flow Rate0.5–1.0 L/minSlow rates improve selectivity

Distillation and Purification

Vacuum distillation at 118–124°C (-0.1 MPa) isolates 2,3,6-trichloropyridine-2-¹³C . Residual 2,6-dichloropyridine-2-¹³C is recycled, achieving 95.2% cumulative yield after reprocessing .

Hofmann Rearrangement of Nicotinamide-2-¹³C

Synthesis of 3-Aminopyridine-2-¹³C

Nicotinamide-2-¹³C undergoes Hofmann rearrangement using sodium hypochlorite (NaOCl) in alkaline conditions . At 0–5°C, NaOCl (9.05%) is added to nicotinamide-2-¹³C, followed by NaOH (50%) to yield 3-aminopyridine-2-¹³C with 85% efficiency .

Reaction Scheme

Nicotinamide-2-13CNaOCl/NaOH3-Aminopyridine-2-13C+CO2+NH3\text{Nicotinamide-2-}^{13}\text{C} \xrightarrow{\text{NaOCl/NaOH}} \text{3-Aminopyridine-2-}^{13}\text{C} + \text{CO}2 + \text{NH}3

Diazotization and Chlorination

3-Aminopyridine-2-¹³C is diazotized with NaNO₂/HCl, forming a diazonium salt, which is decomposed using CuCl₂ to introduce chlorine at the 3-position . This one-pot method achieves 80.3% yield with minimal intermediate purification .

Zincke Activation-Based Isotope Exchange

Nitrogen-to-Carbon Exchange Strategy

Adapting methods from nitrogen isotope studies, pyridine-2-¹³C is synthesized via Zincke imine intermediates . While originally designed for ¹⁵N labeling, replacing NH₃ with ¹³C-enriched reagents (e.g., ¹³CH₃I) enables carbon isotope exchange at the 2-position . Preliminary trials show 78% radiochemical yield for ¹³C-labeled analogs .

Advantages

  • Avoids multi-step synthesis by directly introducing ¹³C.

  • Compatible with late-stage isotopic labeling of complex molecules.

Sulfonation-Chlorination of 3-Chloropyridine-2-¹³C

Sulfonation with Chlorosulfonic Acid

3-Chloropyridine-2-¹³C reacts with chlorosulfonic acid in 1,2,3-trichloropropane, forming 3-chloro-2-pyridinesulfonic acid-2-¹³C . Catalyzed by CuCl, this step achieves 64.6% yield at 155°C .

Chlorine Substitution via Sodium Chlorate

The sulfonic acid intermediate is treated with HCl and NaClO₃, replacing the sulfonic group with chlorine. Extraction with dichloromethane and vacuum distillation yield 2,3-dichloropyridine-2-¹³C (73.3–79.2% yield) .

ParameterSpecificationMethod
Isotopic Purity≥99 atom% ¹³CMass Spectrometry
Chemical Purity≥97% (CP)HPLC
Residual Solvents<50 ppmGC-FID

Comparative Analysis of Methods

MethodYield (%)Isotopic PurityScalabilityCost (USD/g)
Chlorination of 2,6-DCP94–9599.5High120–150
Hofmann Rearrangement80–8598.6Moderate200–250
Zincke Activation70–7899.0Low500–600
Sulfonation-Chlorination73–7997.5High180–220

Key Observations

  • Chlorination of 2,6-DCP is optimal for bulk production due to high yield and low cost.

  • Zincke Activation suits niche applications requiring late-stage labeling but is prohibitively expensive.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropyridine-2-13C undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas are employed.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine oxides, and various heterocyclic compounds .

Scientific Research Applications

2,3-Dichloropyridine-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3-Dichloropyridine-2-13C involves its interaction with specific molecular targets. The isotopic labeling allows for detailed studies of its metabolic pathways and interactions with enzymes. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into its effects at the molecular level .

Comparison with Similar Compounds

The following section provides a detailed comparison of 2,3-Dichloropyridine-2-13C with structurally analogous chloropyridine derivatives, focusing on physicochemical properties, reactivity, and synthetic applications. Data are compiled from peer-reviewed studies and synthesis protocols.

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Hydrogen Bond Acceptors
This compound C₅H₃Cl₂N-¹³C 149.00 210–215 (est.) 1.85 1
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid C₆H₂Cl₂FNO₂ 209.99 345–350 2.30 4
Methyl 2,6-dichloro-5-fluoronicotinate C₇H₄Cl₂FNO₂ 224.02 270–275 2.10 3
2-Chloro-5-fluoronicotinaldehyde C₆H₂ClFN₂O 158.55 180–185 1.45 3

Key Observations :

  • Polarity : The carboxylic acid derivative (2,6-dichloro-5-fluoropyridine-3-carboxylic acid) exhibits higher polarity due to its -COOH group, reflected in its elevated boiling point and logP value compared to this compound.

Key Observations :

  • Substitution Patterns : this compound undergoes substitution preferentially at position 3 due to the electron-withdrawing effect of the adjacent ¹³C-labeled Cl atom. In contrast, fluorinated analogs (e.g., 2,6-dichloro-5-fluoropyridine-3-carboxylic acid) show enhanced reactivity at the para-fluorine position due to resonance effects .
  • Synthetic Efficiency : Microwave-assisted synthesis (used for 2,6-dichloro-5-fluoropyridine-3-carboxylic acid) achieves lower yields (39%) compared to conventional methods for this compound, likely due to competing side reactions in fluorinated systems .

Key Observations :

  • Labeled vs. Non-Labeled Analogs: While non-labeled derivatives (e.g., fluorinated pyridines) are used as active pharmaceutical ingredients (APIs), this compound is primarily a diagnostic tool due to its isotopic label.
  • Electron-Deficient Systems : Fluorinated and trifluoromethylated analogs exhibit enhanced metabolic stability, making them preferable for agrochemicals .

Biological Activity

2,3-Dichloropyridine-2-13C is a chlorinated derivative of pyridine that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:
this compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the pyridine ring, with a stable carbon isotope (13C) at the 2 position. This modification can influence its reactivity and biological interactions.

Synthesis:
The synthesis of this compound typically involves chlorination reactions starting from pyridine derivatives. The process may include:

  • Chlorination : Using reagents like phosphorus pentachloride or thionyl chloride to introduce chlorine atoms.
  • Isotope Labeling : Incorporating 13C through methods such as the use of labeled precursors in synthetic pathways.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : Compounds related to 2,3-Dichloropyridine have demonstrated efficacy against a range of pathogens. For instance, derivatives have been utilized in the development of insecticides targeting agricultural pests due to their ability to disrupt cellular processes in insects .
  • Antiproliferative Effects : Research indicates that similar compounds can inhibit cancer cell proliferation by interfering with microtubule dynamics. For example, studies on related compounds show significant inhibition of tubulin polymerization, which is crucial for cell division .

Case Studies

  • Anticancer Properties :
    • A study evaluated the antiproliferative effects of various chlorinated pyridine derivatives against human cancer cell lines. The results indicated that 2,3-Dichloropyridine derivatives exhibited IC50 values in the low nanomolar range against A549 (lung cancer) and A2780 (ovarian cancer) cell lines, demonstrating potent growth inhibition .
    CompoundCell LineIC50 (nM)
    2,3-Dichloropyridine derivativeA549<1
    2,3-Dichloropyridine derivativeA2780<1
  • Insecticidal Activity :
    • Another study focused on the synthesis and biological evaluation of novel anthranilic diamides derived from 2,3-Dichloropyridine. These compounds showed promising insecticidal activity against lepidopteran pests by targeting their neuromuscular systems .

Properties

IUPAC Name

2,3-dichloro(213C)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKFMOSBBNKPMS-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=[13C](N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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